5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Overview
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridine derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are used in various chemical reactions. For example, they are used in transition-metal-mediated or -catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridine derivatives are largely determined by the presence of the fluorine atom and the pyridine moiety. The fluorine atom, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Anticancer Activity
The synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, prepared from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising bioactivity against various cancer cell lines such as lung, breast, prostate, and cervical cancer at micro molar concentration (Chavva et al., 2013).
Spectroscopic and Theoretical Investigations
New pyrazole Schiff bases containing azo groups have been synthesized, characterized using various spectroscopic methods, and supported by theoretical calculations based on density functional theory (DFT). These compounds exhibit different behaviors in various solvents and pH values, highlighting their potential for chemical and biological applications (Özkınalı et al., 2018).
Antimicrobial Activities
A novel series of compounds integrating benzofuran and pyrazole moieties with [1,2,4]triazolo[3,4-b][1,3,4] thiadiazol-6-amine were synthesized and demonstrated promising antimicrobial activities against Gram-positive and Gram-negative bacterial strains (Idrees et al., 2019).
Molecular Structure Investigations
Two new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. The study provides insights into the molecular structure through X-ray crystallography, Hirshfeld, and DFT calculations, analyzing intermolecular interactions that influence molecular packing (Shawish et al., 2021).
Bioactive Synthesis
The bioactive synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole and its analogues were explored for antibacterial activity against various bacterial strains, showcasing the method's efficiency and the compounds' potential therapeutic applications (Leelakumar et al., 2022).
Safety And Hazards
Future Directions
The development of trifluoromethylpyridine derivatives is becoming an increasingly important research topic. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases .
properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMESUTALZUKOKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396228 | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
CAS RN |
502133-02-0 | |
Record name | 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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